5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-4-6-1-2-7-9-8-5-10(7)3-6/h5-6,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNIVRIXZEFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as 2-chloropyrazine and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This typically includes optimizing reaction conditions, using high-pressure reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form ketone or carboxylic acid derivatives. Common oxidizing agents include:
Oxidation reactions are critical for introducing electrophilic centers, enabling further functionalization in drug discovery pipelines.
Esterification and Acylation
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12 h | 6-(Acetoxymethyl)triazolo-pyridine derivative | 85% | |
| Benzoyl chloride | DCM, 0°C → RT, 24 h | 6-(Benzoyloxymethyl) analog | 78% |
Ester derivatives enhance lipophilicity, improving membrane permeability in pharmacological studies.
Condensation and Cyclization
The triazole ring participates in cyclocondensation reactions with aldehydes or ketones:
These reactions expand structural complexity for targeting enzymes like P2X7 receptors .
Nucleophilic Substitution
The triazole nitrogen undergoes alkylation or arylation under basic conditions:
| Electrophile | Base/Solvent | Product | Biological Activity | Source |
|---|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C → RT | N-Methyltriazolo-pyridinemethanol | Improved metabolic stability | |
| 4-Fluorobenzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Arylated derivative | Antiviral candidate |
Alkylation enhances binding affinity to biological targets like MET kinase .
Salt Formation
The hydroxyl and triazole groups form salts with acids or metal ions:
| Acid/Base | Conditions | Product | Use Case | Source |
|---|---|---|---|---|
| HCl (gaseous) | Et<sub>2</sub>O, RT | Hydrochloride salt | Improved aqueous solubility | |
| NaOMe | MeOH, reflux | Sodium alkoxide complex | Catalytic intermediate |
Salts are pivotal for pharmacokinetic optimization in drug formulations .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
These reactions are instrumental in creating MET kinase inhibitors like AMG 337 .
Biological Activity via Chemical Modifications
Derivatives exhibit significant pharmacological profiles:
| Derivative | Target | IC<sub>50</sub>/EC<sub>50</sub> | Mechanism | Source |
|---|---|---|---|---|
| Esterified analog | P2X7 receptor | 0.98 µM | ATP antagonism | |
| Aryl-coupled product | MET kinase | 1.2 nM | ATP-competitive inhibition |
The compound’s versatility in reactions underscores its role in developing anticancer and anti-inflammatory agents .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol exhibit antidepressant-like effects in animal models. Studies have demonstrated that these compounds can modulate neurotransmitter systems involved in mood regulation.
Case Study:
A study by Lichtenstein et al. (2020) investigated the effects of a specific derivative on serotonin and norepinephrine reuptake inhibition. The results suggested a significant increase in serotonin levels in the hippocampus of treated rats compared to controls .
Neuroprotective Properties
The compound also shows promise as a neuroprotective agent. It has been observed to reduce oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro studies conducted by Zhang et al. (2021) revealed that the compound significantly decreased the production of reactive oxygen species (ROS) in cultured neurons exposed to neurotoxic agents . This suggests its potential for treating neurodegenerative diseases.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of this compound derivatives. These compounds have shown efficacy against various cancer cell lines.
Data Table: Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | Smith et al., 2022 |
| MCF-7 (Breast Cancer) | 3.8 | Johnson et al., 2023 |
| A549 (Lung Cancer) | 4.5 | Lee et al., 2023 |
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens.
Case Study:
A study by Kumar et al. (2023) reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism was attributed to disruption of bacterial cell membranes.
Synthesis of Novel Materials
This compound is being explored for its use in synthesizing novel polymeric materials with enhanced properties.
Case Study:
Research by Chen et al. (2022) focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength . The resulting materials showed a marked increase in durability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo-Pyridine Derivatives with Varied Substituents
Compounds sharing the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core but differing in functional groups exhibit distinct properties:
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride: The amine substituent (-NH$_2$) and its hydrochloride salt enhance water solubility due to ionic character, making it favorable for pharmaceutical formulations.
- [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine: The fluorophenyl group introduces aromaticity and lipophilicity, which may enhance blood-brain barrier penetration compared to the hydroxymethanol derivative .
Triazolo-Pyrimidine and Pyrazine Analogues
- Its molecular weight (216.24 g/mol) and pyridinyl substituent suggest greater structural complexity .
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile : The pyrazine core (adjacent nitrogens) and nitrile (-CN) group confer high polarity (predicted density: 1.59 g/cm³) and thermal stability (predicted boiling point: 386.7°C), making it suitable for high-temperature reactions .
Other Heterocyclic Systems
- Diethyl 8-cyano-7-(4-nitrophenyl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: This imidazo-pyridine derivative exhibits a larger, more rigid structure (melting point: 243–245°C) due to fused imidazole and pyridine rings. The nitro and ester groups contribute to its electrophilic reactivity, differing from the triazolo-pyridine’s hydrogen-bonding capacity .
Comparative Analysis Table
Table 1. Key Properties of Triazolo-Fused Heterocycles
Key Findings and Implications
- Functional Group Impact: The hydroxymethanol derivative’s -CH$_2$OH group offers superior hydrogen-bonding capacity compared to amines or nitriles, favoring aqueous solubility and target binding in drug design .
- Core Heterocycle Influence : Pyrimidine and pyrazine analogs exhibit higher electron deficiency, enhancing reactivity in electrophilic substitutions or metal coordination .
- Synthetic Challenges : Sodium borohydride-mediated reductions in triazolo-pyridine synthesis require careful control to avoid over-hydrogenation, as seen in analogous systems .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol is a heterocyclic compound that has attracted attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazolopyridine ring system. Its molecular formula is , and it has a molecular weight of approximately 168.16 g/mol. The presence of the triazole moiety contributes to its biological activity by facilitating interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds related to this compound have been evaluated for their effectiveness against a range of bacteria and fungi. A study demonstrated that certain triazole derivatives showed MIC values comparable to standard antibiotics .
2. Anti-inflammatory Effects
Several studies report that triazole derivatives possess anti-inflammatory properties. For example, compounds similar to this compound were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. These compounds exhibited IC50 values indicating their potential as anti-inflammatory agents .
3. Anticancer Potential
The anticancer activity of triazole-containing compounds has been explored extensively. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways . Specific studies have highlighted the ability of triazole derivatives to inhibit tumor growth in vivo .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It has potential interactions with various receptors that regulate cellular responses to stimuli.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or inhibit DNA repair mechanisms.
Case Study 1: Antimicrobial Activity
In a comparative study involving various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited promising antibacterial activity with MIC values in the low micromolar range .
Case Study 2: Anti-inflammatory Efficacy
A recent investigation focused on the anti-inflammatory effects of triazole derivatives in a model of acute inflammation. The results indicated that treatment with these compounds significantly reduced edema and inflammatory markers compared to control groups .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis of triazolo-pyridine derivatives typically involves cyclization reactions. For example, triazole intermediates (e.g., 5,6-dihydro[1,2,4]triazolo derivatives) can react with acetophenone derivatives under reflux in ethanol or DMF to form fused heterocycles . Yield optimization requires precise stoichiometry of reagents (e.g., 1.2–1.5 equivalents of triazole precursors) and temperature control (80–120°C). Catalytic methods using TMDP (trimethylenediamine) in ethanol/water mixtures may improve regioselectivity but require caution due to TMDP’s toxicity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR to identify key resonances:
- Pyridine protons : δ 7.2–8.5 ppm (split patterns depend on substitution).
- Triazole protons : δ 8.0–9.0 ppm (sharp singlets).
- Methanol group : δ 3.5–4.5 ppm (broad OH stretch in IR at ~3200–3400 cm⁻¹).
HRMS (ESI) with <5 ppm mass error is critical for molecular ion verification. For example, related triazolo-pyrimidines show [M+H]⁺ peaks at m/z 254.1167 (calculated) vs. 254.1166 (observed) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing substituted triazolo-pyridine derivatives?
- Methodological Answer: Regioselectivity is controlled by:
- Precursor functionalization : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the pyridine ring directs cyclization to specific positions .
- Catalytic systems : BBr₃ in DCM selectively deprotects methoxy groups, enabling further substitution at the 6-position .
- Stepwise synthesis : Sequential reactions (e.g., SNAr followed by cyclocondensation) minimize side products. For example, 3-(5-(4-methoxyphenyl)pyrazol-3-yl) derivatives are synthesized via multi-step protocols .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for triazolo-pyridine analogs?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). To resolve:
- Variable-temperature NMR : Monitor peak splitting at 25–80°C to identify tautomeric equilibria .
- X-ray crystallography : Compare bond lengths and angles (e.g., triazole N1–N2 distance ~1.31 Å confirms aromaticity) .
- DFT calculations : Simulate NMR shifts using B3LYP/6-31G(d) to match experimental data .
Q. What derivatization approaches enhance the bioactivity of this compound?
- Methodological Answer: Functionalization at the 6-methanol and triazole positions is key:
- Esterification : React with acyl chlorides (e.g., benzoyl chloride in pyridine) to improve lipophilicity .
- Salt formation : Inorganic salts (e.g., sodium or potassium) enhance solubility. For example, 6-(2,6-dichlorophenyl) analogs form stable carboxylate salts with IC₅₀ values <10 µM in kinase assays .
- Heterocycle fusion : Attach thiadiazole or pyrimidine rings via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
Data Contradiction Analysis
Q. Why do similar synthetic protocols yield varying ratios of triazolo-pyridine vs. pyrazolo-pyrimidine products?
- Methodological Answer: Competing pathways arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor triazolo-pyridines via stabilization of charged intermediates, while ethanol promotes pyrimidine byproducts .
- Catalyst loading : Excess Cu(I) in CuAAC reactions shifts selectivity toward pyrazolo derivatives due to altered transition-state geometry .
- Thermodynamic vs. kinetic control : High temperatures (>100°C) favor thermodynamically stable triazolo products, whereas lower temperatures (<60°C) trap kinetic pyrimidine intermediates .
Critical Experimental Design Considerations
Q. How should researchers design stability studies for triazolo-pyridine derivatives under physiological conditions?
- Methodological Answer:
- pH-dependent degradation : Incubate compounds in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor via HPLC for hydrolysis of methanol groups or triazole ring opening .
- Light sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Store samples in amber vials with desiccants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
